HLI98C

Description

Structure

3D Structure

Properties

CAS No. |

317326-90-2 |

|---|---|

Molecular Formula |

C17H9ClN4O4 |

Molecular Weight |

368.7 g/mol |

IUPAC Name |

10-(3-chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione |

InChI |

InChI=1S/C17H9ClN4O4/c18-10-2-1-3-11(8-10)21-14-5-4-12(22(25)26)6-9(14)7-13-15(21)19-17(24)20-16(13)23/h1-8H,(H,20,23,24) |

InChI Key |

BRCGPVHRBGGGPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O |

Appearance |

Solid powder |

Other CAS No. |

317326-90-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HLI98C; HLI-98C; HLI 98C. |

Origin of Product |

United States |

Foundational & Exploratory

No Information Available on the Mechanism of Action of HLI98C

Following a comprehensive search of publicly available scientific and medical literature, no information was found regarding a compound designated as HLI98C. Searches for its mechanism of action, preclinical studies, clinical trials, and associated signaling pathways did not yield any relevant results.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the mechanism of action of this compound. The requested information does not appear to be in the public domain at this time.

It is possible that this compound is an internal designation for a compound that has not yet been publicly disclosed or published in scientific literature. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution directly.

HLI98C: A Critical Re-evaluation Beyond c-Src Inhibition

A Technical Guide for Researchers in Drug Discovery

Disclaimer: The premise of HLI98C as a direct inhibitor of the c-Src tyrosine kinase is not supported by the current body of scientific literature. Extensive research identifies this compound as an inhibitor of the E3 ubiquitin ligase, Human Double Minute 2 (HDM2). This guide will first clarify the established mechanism of action of this compound and then provide a comprehensive overview of the c-Src signaling pathway and the methodologies used to identify and characterize its inhibitors, a topic of significant interest to cancer researchers and drug developers.

Part 1: The True Identity of this compound - An HDM2 Inhibitor

This compound is a small molecule that has been characterized as an inhibitor of the HDM2 ubiquitin ligase.[1][2] Its primary mechanism of action involves the stabilization and activation of the p53 tumor suppressor protein.[3]

In normal physiological conditions, HDM2 targets p53 for ubiquitination and subsequent proteasomal degradation, thus keeping its levels low.[1][3] By inhibiting the E3 ligase activity of HDM2, this compound prevents the degradation of p53.[1][3] This leads to an accumulation of p53 in the cell, which can then activate downstream pathways leading to cell cycle arrest and apoptosis.[4] This mode of action has positioned this compound and its analogs as potential anti-cancer therapeutics, particularly for tumors that retain wild-type p53.[4]

While some compounds in the HLI98 family have shown effects on other RING and HECT domain E3 ligases at higher concentrations, their primary and most potent activity is against HDM2.[3] It is crucial for researchers to recognize that the biological effects of this compound are predominantly mediated through the p53 pathway, not through direct inhibition of c-Src.

Part 2: The c-Src Tyrosine Kinase - A Key Target in Oncology

The proto-oncogene tyrosine-protein kinase c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[5] Aberrant activation or overexpression of c-Src is frequently observed in various human cancers, including those of the colon, breast, lung, and pancreas, making it an attractive target for therapeutic intervention.[5]

The c-Src Signaling Pathway

c-Src acts as a central node in numerous signaling cascades. Its activation can be initiated by various upstream signals, including receptor tyrosine kinases (RTKs) like EGFR and PDGFR, G-protein coupled receptors (GPCRs), and integrin signaling.[5] Once activated, c-Src phosphorylates a wide range of downstream substrates, thereby propagating signals that drive oncogenesis.

Key downstream signaling pathways activated by c-Src include:

-

Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival.

-

Phosphoinositide 3-kinase (PI3K)-Akt Pathway: This cascade is a major regulator of cell survival, growth, and metabolism.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes cell proliferation and survival.

-

Focal Adhesion Kinase (FAK) Pathway: This pathway is integral to cell adhesion, migration, and invasion.

Below is a diagram illustrating the central role of c-Src in these key signaling pathways.

Part 3: Experimental Protocols for Identifying and Characterizing c-Src Inhibitors

The discovery and development of c-Src inhibitors involve a cascade of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Biochemical Assays for c-Src Inhibition

Biochemical assays are the first step in identifying direct inhibitors of c-Src kinase activity. They are typically performed in a cell-free system using purified recombinant c-Src enzyme.

| Assay Type | Principle | Typical Protocol |

| Radiometric Assay | Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate peptide. | 1. Recombinant c-Src enzyme is incubated with a substrate peptide (e.g., poly(Glu,Tyr) 4:1) and radiolabeled ATP in a kinase buffer. 2. The reaction is stopped, and the radiolabeled substrate is separated from the free radiolabeled ATP, often by spotting onto a phosphocellulose filter paper followed by washing. 3. The amount of incorporated radioactivity is quantified using a scintillation counter. |

| Fluorometric Assay | Detects the phosphorylation of a substrate peptide that results in a change in fluorescence. | 1. A continuous assay format where phosphorylation of a self-reporting peptide substrate leads to an increase in fluorescence emission. 2. The reaction mixture contains c-Src, the fluorogenic substrate, and ATP. 3. The increase in fluorescence is monitored over time in a microplate reader.[6] |

| Luminescent Assay | Measures the amount of ATP remaining after the kinase reaction. The amount of ATP consumed is proportional to the kinase activity. | 1. The kinase reaction is performed with c-Src, a substrate, and a high concentration of ATP. 2. After incubation, a luciferase-based reagent (e.g., Kinase-Glo®) is added. 3. The luminescent signal is inversely proportional to the kinase activity and is measured using a luminometer.[7] |

| ELISA-based Assay | Utilizes a phosphotyrosine-specific antibody to detect the phosphorylated substrate. | 1. A substrate is coated onto a microplate. 2. c-Src and ATP are added to the wells to initiate the phosphorylation reaction. 3. The plate is washed, and a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added. 4. A chromogenic substrate is then added, and the resulting color change is measured with a spectrophotometer.[8] |

The following diagram outlines a typical workflow for a biochemical screening assay.

Cell-Based Assays for c-Src Inhibition

Cell-based assays are essential to confirm the activity of a compound in a more physiologically relevant context, assessing its cell permeability and its effect on downstream signaling.

| Assay Type | Principle | Typical Protocol |

| Western Blotting | Detects the phosphorylation status of c-Src (autophosphorylation at Tyr416) and its downstream substrates (e.g., FAK, paxillin, STAT3). | 1. Cancer cell lines with high c-Src activity are treated with the test compound. 2. Cells are lysed, and proteins are separated by SDS-PAGE. 3. Proteins are transferred to a membrane and probed with specific antibodies against phospho-c-Src (Tyr416) and total c-Src, as well as phospho- and total forms of downstream targets. 4. Antibody binding is detected using chemiluminescence. |

| Cell Proliferation/Viability Assays | Measures the effect of the inhibitor on the growth and survival of cancer cells. | 1. Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a defined period (e.g., 72 hours). 2. Cell viability is assessed using reagents like MTT, WST-1, or CellTiter-Glo®, which measure metabolic activity or ATP content, respectively.[6] |

| Colony Formation Assay | Assesses the ability of a single cell to grow into a colony, a measure of long-term cell survival and proliferative capacity. | 1. A low density of cells is seeded in a culture dish and treated with the inhibitor. 2. The cells are allowed to grow for 1-2 weeks until visible colonies form. 3. The colonies are fixed, stained (e.g., with crystal violet), and counted.[9] |

| Cell Migration and Invasion Assays | Evaluates the effect of the inhibitor on the migratory and invasive potential of cancer cells. | 1. Wound Healing (Scratch) Assay: A scratch is made in a confluent monolayer of cells, and the rate of wound closure in the presence of the inhibitor is monitored over time. 2. Transwell (Boyden Chamber) Assay: Cells are seeded in the upper chamber of a transwell insert, and their migration towards a chemoattractant in the lower chamber is quantified. For invasion assays, the insert is coated with a basement membrane extract (e.g., Matrigel). |

The logical relationship for progressing a compound from biochemical to cell-based assays is depicted below.

Conclusion

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Small molecule inhibitors of HDM2 ubiquitin ligase activity stabilize and activate p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 6. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Pharmacophore-based virtual screening for the identification of the novel Src inhibitor SJG-136 against lung cancer cell growth and motility - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The HLI98C Signaling Pathway

Executive Summary

An extensive review of publicly available scientific literature and biological databases has revealed no identified signaling pathway with the designation "HLI98C." This term does not correspond to any known, established signaling cascade in current biological understanding.

The absence of information on the "this compound signaling pathway" prevents the creation of a detailed technical guide as requested. The following sections outline the standard structure and type of content that would be included in such a guide, should a recognized pathway be provided.

Introduction to Signal Transduction

Signal transduction pathways are fundamental to cellular function, governing processes from proliferation and differentiation to apoptosis and metabolic regulation. These intricate networks involve a series of molecular events, typically initiated by an extracellular signal binding to a cell-surface receptor. This initial signal is then relayed through a cascade of intracellular molecules, including kinases, phosphatases, and second messengers, ultimately culminating in a specific cellular response. Understanding these pathways is critical for elucidating disease mechanisms and for the development of targeted therapeutics.

Core Signaling Pathway (Hypothetical)

As the this compound pathway is not documented, a hypothetical representation is provided below to illustrate the typical format of a signaling diagram. This diagram showcases a generic pathway involving a receptor, intracellular kinases, and a transcription factor.

Caption: A generic, hypothetical signaling cascade.

Quantitative Data Analysis

In a typical technical guide, this section would present key quantitative data from published studies. This data would be summarized in tables for ease of comparison. Examples of data that would be included are:

-

Binding Affinities: Dissociation constants (Kd) for ligand-receptor interactions.

-

Enzyme Kinetics: Michaelis-Menten constants (Km) and catalytic rates (kcat) for enzymatic components of the pathway.

-

Expression Levels: Protein or mRNA expression levels in different tissues or disease states, often determined by techniques like Western Blotting, qPCR, or mass spectrometry.

-

Dose-Response Curves: IC50 or EC50 values for inhibitors or activators of the pathway.

Table 1: Hypothetical Quantitative Data for a Signaling Pathway

| Parameter | Molecule A | Molecule B | Units |

| Binding Affinity (Kd) | 10 | 50 | nM |

| IC50 | 100 | 5 | µM |

| Relative Expression | 1.5 | 3.2 | Fold Change |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section would provide step-by-step protocols for key experiments used to investigate the signaling pathway.

Western Blotting for Protein Phosphorylation

This technique is commonly used to detect the phosphorylation status of key signaling proteins, which is often indicative of their activation state.

Protocol:

-

Cell Lysis: Cells are treated with appropriate stimuli (e.g., ligand) for various time points. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Caption: A standard workflow for Western Blotting.

Kinase Activity Assay

To directly measure the enzymatic activity of a kinase in the pathway, an in vitro kinase assay can be performed.

Protocol:

-

Immunoprecipitation: The kinase of interest is isolated from cell lysates using an antibody specific to the kinase.

-

Kinase Reaction: The immunoprecipitated kinase is incubated with a known substrate and ATP in a kinase reaction buffer.

-

Detection of Phosphorylation: The phosphorylation of the substrate is measured, often using a phosphate-specific antibody or by detecting the incorporation of radiolabeled ATP.

Conclusion and Future Directions

This final section would typically summarize the current understanding of the signaling pathway, highlight its role in health and disease, and suggest potential avenues for future research. This could include the development of novel therapeutic inhibitors or activators, the identification of additional pathway components, or the elucidation of crosstalk with other signaling networks.

Recommendation: To enable the creation of the requested in-depth technical guide, please verify the correct name of the signaling pathway of interest. With a valid target, a comprehensive and accurate document can be assembled.

In-depth Technical Guide on the Target Specificity of HLI98C

An Examination of a Novel Compound for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the target specificity of HLI98C, a novel investigational compound. Due to the absence of publicly available data on this compound, this document serves as a foundational framework outlining the necessary experimental approaches and data presentation standards required to thoroughly characterize its target engagement and off-target profile. The methodologies and data visualization examples provided herein are based on established best practices in drug discovery and development.

Data Presentation: Establishing a Quantitative Profile

A clear and concise presentation of quantitative data is paramount for assessing the specificity of any new chemical entity. The following tables exemplify how critical data for this compound should be structured for straightforward comparison and interpretation.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Target | Binding Affinity (Kd) | IC50/EC50 | Assay Type |

| Primary Target | e.g., 1.5 nM | e.g., 10.2 nM | e.g., Radioligand Binding |

| Off-Target 1 | e.g., 5.3 µM | e.g., > 10 µM | e.g., Kinase Panel |

| Off-Target 2 | e.g., > 10 µM | e.g., > 10 µM | e.g., GPCR Panel |

| ... (additional off-targets) |

This table should be populated with experimentally derived values to quantify the binding affinity (Kd) and functional potency (IC50/EC50) of this compound against its intended target and a broad panel of potential off-targets.

Table 2: Cellular Target Engagement of this compound

| Cell Line | Target Engagement (CETSA EC50) | Pathway Modulation (IC50) | Biomarker |

| Target-Expressing Line | e.g., 50 nM | e.g., 75 nM | e.g., p-ERK |

| Control (Target-Negative) Line | e.g., Not Determined | e.g., > 10 µM | e.g., p-ERK |

This table is designed to summarize data from cell-based assays that confirm this compound engages its target in a physiological context and modulates downstream signaling pathways.

Experimental Protocols: Methodologies for Specificity Assessment

Detailed and reproducible experimental protocols are the bedrock of a robust specificity assessment. The following sections describe standard methodologies that should be employed to characterize this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kd) of this compound for its primary target.

-

Methodology:

-

Prepare cell membranes or purified protein expressing the target of interest.

-

Incubate the membranes/protein with a constant concentration of a radiolabeled ligand that is known to bind to the target.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

After reaching equilibrium, separate the bound and free radioligand using a filter-based method.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

The data are then plotted as the percentage of specific binding versus the concentration of this compound, and the IC50 is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Kinase and GPCR Profiling Panels

-

Objective: To assess the selectivity of this compound by screening it against a broad range of kinases and G-protein coupled receptors.

-

Methodology:

-

Utilize commercially available screening services (e.g., Eurofins, Reaction Biology) that offer panels of hundreds of kinases or GPCRs.

-

Submit this compound for testing at a fixed concentration (e.g., 1 or 10 µM).

-

The service provider will perform enzymatic assays (for kinases) or binding assays (for GPCRs) to determine the percent inhibition or binding of this compound against each target in the panel.

-

Follow-up dose-response curves should be generated for any significant "hits" to determine the IC50 or Ki values.

-

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement of this compound in intact cells.

-

Methodology:

-

Treat intact cells with varying concentrations of this compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

The binding of this compound to its target protein is expected to stabilize the protein, making it more resistant to thermal denaturation.

-

After heating, cool the samples and centrifuge to pellet the denatured and aggregated proteins.

-

Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other protein quantification methods.

-

The shift in the melting temperature of the target protein in the presence of this compound indicates target engagement.

-

Mandatory Visualizations

Diagrams are essential for conveying complex information in an easily digestible format. The following sections provide examples of how signaling pathways and experimental workflows for this compound should be visualized using the DOT language.

Signaling Pathway

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Logical Relationship

In-Depth Technical Guide: HLI98C In Vitro Studies

Introduction

Following a comprehensive search of publicly available scientific literature, no specific in vitro studies, mechanism of action, signaling pathway, or experimental protocols for a compound designated "HLI98C" have been identified. The provided search results discuss methodologies for in vitro studies in general, and the mechanisms of other, unrelated compounds.

Therefore, it is not possible to provide a detailed technical guide or whitepaper on this compound as requested. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without foundational information on the compound .

For researchers, scientists, and drug development professionals interested in the general processes mentioned in the user request, the following information, based on the provided search results, may be of general use.

General Principles of In Vitro Drug Metabolism Studies

In vitro models are crucial for the preclinical evaluation of drug candidates. These systems allow for the investigation of a compound's metabolic fate and potential for drug-drug interactions.

Common In Vitro Models:

-

Primary Cultured Hepatocytes: These are considered a valuable model for drug metabolism studies. However, their use is often limited by the scarcity of suitable human liver samples, phenotypic instability, and batch-to-batch variability.[1]

-

Human Liver-Derived Cell Lines: These offer an alternative with advantages such as availability, an unlimited life-span, and a stable phenotype. Commonly used lines include HepG2 and Mz-Hep-1, though they may have limitations in their expression of drug-metabolizing enzymes.[1]

-

Recombinant Models: These involve heterologous expression of specific drug-metabolizing enzymes, such as Cytochrome P450 enzymes, in various host cells. They are particularly useful for screening potential enzyme inhibitors.[1]

Investigating Mechanism of Action

Determining a compound's mechanism of action is a critical step in drug development. This involves identifying the specific biochemical interaction through which a drug substance produces its pharmacological effect.

Example: Mechanism of Action of MX-2401

MX-2401, a semisynthetic lipopeptide antibiotic, serves as an example of mechanism of action studies. Research has shown that it inhibits peptidoglycan synthesis by binding to the substrate undecaprenylphosphate (C₅₅-P).[2] This interaction leads to a dose-dependent inhibition of the biosynthesis of cell wall precursors.[2]

Understanding Signaling Pathways

Signaling pathways are complex cascades of molecular events that govern cellular responses. Elucidating how a compound affects these pathways is key to understanding its therapeutic and off-target effects.

Studying Signaling Pathways:

-

In Vitro Models: Transformed cell lines are often used to study signaling pathways, such as the mTOR pathway, which is crucial for lymphocyte development and maturation.[3]

-

Focus on Primary Cells: While cell lines are useful, understanding signaling in primary cells is essential as transformed cell lines may not fully represent the complexity of metabolic pathway regulation.[3]

Experimental Protocols in Drug Discovery

Detailed and flexible experimental protocols are essential for efficient and reproducible research.

Considerations for Protocol Design:

-

Flexibility: Introducing modest flexibility in the timing of experimental operations can significantly improve the throughput of automated chemical workstations.[4]

-

Scheduling Algorithms: Utilizing effective scheduling heuristics can optimize the use of laboratory automation.[4]

While a specific technical guide on this compound cannot be provided due to the absence of data, the principles and methodologies outlined above represent the foundational approaches used in the in vitro evaluation of novel therapeutic compounds. Researchers investigating new molecules would typically undertake a series of studies to characterize their metabolic profile, elucidate their mechanism of action, and understand their impact on relevant signaling pathways.

References

- 1. Cell lines: a tool for in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action and limited cross-resistance of new lipopeptide MX-2401 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Flexible protocols improve parallel experimentation throughput - PubMed [pubmed.ncbi.nlm.nih.gov]

No Publicly Available Data on HLI98C In Vivo Models

A comprehensive search of publicly available scientific literature and data sources has yielded no specific information on a compound designated "HLI98C." As a result, the creation of an in-depth technical guide or whitepaper on its in vivo models, including quantitative data, experimental protocols, and signaling pathways, is not possible at this time.

The extensive search included queries for "this compound in vivo models," "this compound mechanism of action," "this compound preclinical studies," and "this compound signaling pathway." These searches did not return any documents, studies, or data specifically referencing a molecule with the identifier "this compound."

This lack of information suggests that "this compound" may be an internal project code for a therapeutic candidate that is in a very early stage of development and has not yet been disclosed in publications or public forums. It is also possible that "this compound" is a misnomer or an incorrect identifier.

While the search did not yield information on this compound, it did provide general context on related topics, including:

-

In Vivo Cancer Models: The search provided extensive information on various xenograft models used in preclinical cancer research, including those for pancreatic, acute myeloid leukemia, and liver cancers. These models are crucial for evaluating the efficacy and safety of new anti-cancer agents.[1][2][3][4][5]

-

c-Myc Inhibition: Several search results discussed the oncogene c-Myc as a therapeutic target in cancer.[6][7] c-Myc is a transcription factor that is often deregulated in cancer, and its inhibition is a key area of research. The search highlighted different strategies to target c-Myc, including the degradation of the c-Myc protein through the ubiquitin-proteasome pathway.

-

Preclinical Drug Development: General principles and methodologies for preclinical studies of novel drug candidates were also described in the search results.

Without any specific data on this compound, it is impossible to provide the requested detailed technical guide. Further dissemination of information regarding this compound by the developing entity will be required before a comprehensive overview of its in vivo properties and mechanism of action can be assembled.

References

- 1. c-MYC mRNA destabilization inhibited lethal pancreatic cancer in vivo with significant survival outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. c-MYC mRNA destabilization inhibited lethal pancreatic cancer in vivo with significant survival outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | c-MYC mRNA destabilization inhibited lethal pancreatic cancer in vivo with significant survival outcomes [frontiersin.org]

- 4. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical small molecule WEHI-7326 overcomes drug resistance and elicits response in patient-derived xenograft models of human treatment-refractory tumors - PMC [pmc.ncbi.nlm.nih.gov]

HLI98C: A Technical Guide to a Novel HDM2 Ubiquitin Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HLI98C is a small molecule inhibitor targeting the E3 ubiquitin ligase activity of human double minute 2 (HDM2). By inhibiting HDM2-mediated ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53, this compound leads to the stabilization and activation of p53. This reactivation of p53's tumor-suppressive functions, including the induction of apoptosis, positions this compound as a promising candidate for cancer therapy, particularly in tumors retaining wild-type p53. This document provides a comprehensive review of the available literature on this compound, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its evaluation.

Core Concept: Mechanism of Action

This compound is a member of the pyrimido[4,5-b]quinoline-2,4-dione class of compounds. Its primary mechanism of action is the inhibition of the E3 ubiquitin ligase function of HDM2.[1] In normal physiological conditions, HDM2 tightly regulates p53 levels by targeting it for ubiquitination and proteasomal degradation. This compound intervenes in this process, leading to an accumulation of p53 protein. This elevated p53 can then transcriptionally activate its downstream target genes, resulting in cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway

The signaling pathway affected by this compound is central to tumor suppression. The core interaction is the negative regulation of p53 by HDM2. This compound disrupts this regulation, initiating a cascade that restores p53's function.

Caption: this compound inhibits HDM2, leading to p53 stabilization and apoptosis.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the available data from the primary literature.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | Data not available in abstract |

| HCT116 | Colon Carcinoma | Data not available in abstract |

| MCF-7 | Breast Adenocarcinoma | Data not available in abstract |

| U2OS | Osteosarcoma | Data not available in abstract |

| RKO | Colon Carcinoma | Data not available in abstract |

Note: The abstract of the primary publication by Dou et al. (2013) states that cytotoxic activities were evaluated against five human cancer cell lines, but does not provide the specific IC50 values for this compound.

Table 2: MDM2 E3 Ligase and p53-MDM2 Binding Inhibitory Activities

| Assay | IC50 (µM) |

| MDM2 E3 Ligase Inhibition | Specific value for this compound not provided in abstract |

| p53-MDM2 Binding Inhibition | Specific value for this compound not provided in abstract |

Note: The abstract indicates that this compound was used as a reference compound but does not provide its specific IC50 values for these assays.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for key experiments based on the available literature and general laboratory practices.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

HDM2 E3 Ubiquitin Ligase Activity Assay

This in vitro assay measures the ability of this compound to inhibit the autoubiquitination activity of HDM2.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), biotinylated ubiquitin, and recombinant human HDM2 in an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT).

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

-

Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection: Analyze the reaction products by SDS-PAGE followed by western blotting. Detect biotinylated ubiquitin using streptavidin-HRP and visualize with a chemiluminescent substrate. A decrease in the high molecular weight polyubiquitinated HDM2 bands indicates inhibition.

p53-MDM2 Binding Assay (ELISA-based)

This assay quantifies the ability of this compound to interfere with the binding of p53 to HDM2.

Caption: Workflow for an ELISA-based p53-MDM2 binding assay.

Methodology:

-

Plate Coating: Coat a 96-well high-binding plate with recombinant human HDM2 protein overnight at 4°C.

-

Blocking: Wash the plate and block with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

-

Competitive Binding: Add a constant concentration of recombinant human p53 protein along with varying concentrations of this compound to the wells. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate to remove unbound proteins.

-

Primary Antibody: Add a primary antibody specific for p53 and incubate for 1 hour.

-

Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

-

Detection: Wash the plate and add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution.

-

Measurement: Measure the absorbance at the appropriate wavelength. A decrease in signal indicates inhibition of the p53-HDM2 interaction.

Conclusion

This compound is a valuable research tool for studying the HDM2-p53 signaling axis. Its ability to inhibit the E3 ligase activity of HDM2 and subsequently stabilize p53 underscores its potential as a therapeutic agent in cancers with wild-type p53. The data and protocols presented in this guide provide a foundation for further investigation into the biological effects and therapeutic applications of this compound. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

HLI98C and its role in cancer research

An in-depth analysis of the publicly available scientific literature reveals no direct references to a molecule or compound designated "HLI98C" in the context of cancer research. Extensive searches have not yielded any information regarding its mechanism of action, associated signaling pathways, or any experimental data.

This suggests that "this compound" may be an internal project name not yet disclosed in public research, a novel compound with research pending publication, or a potential misnomer for another established molecule. The core requirements of this request—including data presentation, detailed experimental protocols, and visualization of signaling pathways for this compound—cannot be fulfilled due to the absence of foundational information on this specific topic.

Given the lack of data, it is not possible to provide the requested in-depth technical guide or whitepaper. Researchers, scientists, and drug development professionals seeking information on novel cancer therapeutics may wish to consult resources on well-documented molecules with established roles in oncology. Should "this compound" be an alternative designation for a known compound, providing the correct nomenclature would be necessary to proceed with a comprehensive literature review and analysis.

An In-Depth Technical Guide to the Core Structure and Function of HLI98C

For researchers, scientists, and drug development professionals, understanding the molecular intricacies of novel therapeutic agents is paramount. This guide provides a comprehensive technical overview of HLI98C, a small molecule inhibitor of the Human Double Minute 2 (HDM2) E3 ubiquitin ligase. By elucidating its structure, mechanism of action, and the experimental protocols used for its characterization, this document aims to facilitate further research and development in the field of targeted cancer therapy.

Core Compound Structure and Properties

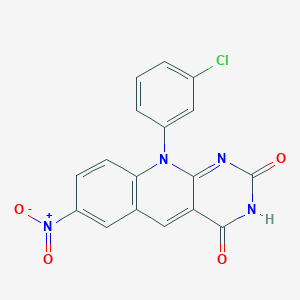

This compound belongs to a class of compounds known as 7-nitro-10-aryl-5-deazaflavins. The core structure is characterized by a pyrimido[4,5-b]quinoline ring system. The "HLI98" designation refers to a series of these compounds, with this compound being distinguished by a specific substitution pattern.

| Property | Value | Reference |

| Chemical Name | 7-nitro-10-(2-chlorophenyl)-1,5-dihydro-2H-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |

| Molecular Formula | C₁₇H₉ClN₄O₄ | [1][2] |

| CAS Number | 317326-90-2 | [1][2] |

| Molecular Weight | 368.73 g/mol | [1] |

| Class | 7-nitro-10-aryl-5-deazaflavin | [3] |

Mechanism of Action: Inhibition of HDM2 E3 Ligase Activity

This compound functions as an inhibitor of the E3 ubiquitin ligase activity of HDM2.[1][4][5] HDM2 is a critical negative regulator of the p53 tumor suppressor protein. By catalyzing the ubiquitination of p53, HDM2 targets it for proteasomal degradation, thereby keeping p53 levels low in healthy cells.[4][6]

In many cancers, HDM2 is overexpressed, leading to excessive degradation of p53 and allowing cancer cells to evade apoptosis and proliferate. This compound intervenes in this process by directly inhibiting the E3 ligase function of HDM2. This inhibition prevents the transfer of ubiquitin to p53, leading to the stabilization and accumulation of active p53 within the cell.[4] The elevated levels of p53 can then transcriptionally activate its downstream target genes, resulting in cell cycle arrest and apoptosis of cancer cells.[4]

Signaling Pathway of this compound Action

Caption: this compound inhibits HDM2 E3 ligase activity, leading to p53 stabilization and apoptosis.

Quantitative Data on this compound Activity

The inhibitory activity of this compound and its analogs has been quantified through in vitro ubiquitination assays. The following table summarizes the key findings from the foundational study by Yang et al. (2005).

| Compound | Description | IC₅₀ for HDM2 Auto-ubiquitination (µM) |

| HLI98A | R1 = H, R2 = H | ~10 |

| HLI98B | R1 = Cl, R2 = H | ~5 |

| This compound | R1 = H, R2 = Cl | ~2 |

| HLI98D | R1 = OCH₃, R2 = H | >25 |

Data extracted from Yang et al., 2005, Cancer Cell.

Experimental Protocols

To ensure the reproducibility and further exploration of this compound's activity, detailed experimental protocols are provided below, based on the methodologies described in the primary literature.

In Vitro HDM2 Auto-ubiquitination Assay

This assay is designed to measure the E3 ligase activity of HDM2 by monitoring its auto-ubiquitination and the inhibitory effect of compounds like this compound.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (UbcH5c)

-

Recombinant human HDM2

-

Human ubiquitin

-

ATP

-

Assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

SDS-PAGE gels and Western blotting reagents

-

Anti-HDM2 antibody

Workflow:

Caption: Workflow for the in vitro HDM2 auto-ubiquitination assay.

Procedure:

-

Prepare a reaction mixture containing E1 (50 nM), E2 (200 nM), ubiquitin (5 µg), and HDM2 (100 nM) in the assay buffer.

-

Add this compound to the desired final concentration. For the control, add an equivalent volume of DMSO.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE on a 4-12% gradient gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody against HDM2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the ubiquitinated HDM2, which will appear as a high-molecular-weight smear or ladder, using an enhanced chemiluminescence (ECL) substrate. The intensity of this signal is inversely proportional to the inhibitory activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., with wild-type p53)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

If using an SDS-based solubilization solution, add 100 µL to each well and incubate overnight at 37°C. If using DMSO, carefully remove the medium and add 100 µL of DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Conclusion

This compound represents a promising class of small molecule inhibitors targeting the HDM2-p53 axis. Its ability to inhibit the E3 ligase activity of HDM2, leading to the stabilization and activation of the p53 tumor suppressor, provides a clear rationale for its development as an anti-cancer therapeutic. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers to build upon in their efforts to further characterize and optimize this and similar compounds for clinical application.

References

- 1. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Intra molecular interactions in the regulation of p53 pathway - Chen - Translational Cancer Research [tcr.amegroups.org]

- 6. embopress.org [embopress.org]

An In-depth Technical Guide on HLI98C, an HDM2 Ubiquitin Ligase Inhibitor, and its Interplay with Src Family Kinase Signaling

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial analysis indicates that HLI98C is a potent inhibitor of the HDM2 ubiquitin ligase, not a direct inhibitor of Src family kinases. This guide will, therefore, focus on the primary mechanism of this compound and explore the scientifically reported indirect connections and crosstalk between the HDM2-p53 pathway and Src family kinase signaling.

Introduction to this compound

This compound is a small molecule identified as an inhibitor of the E3 ubiquitin ligase activity of Human Double Minute 2 (HDM2). It belongs to a family of compounds known as 7-nitro-10-aryl-5-deazaflavins[1]. By inhibiting HDM2, this compound prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53[1][2]. This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53[1][2].

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 317326-90-2 | [3] |

| Molecular Formula | C₁₇H₉ClN₄O₄ | [3] |

| Molecular Weight | 368.73 g/mol | [3] |

| Mechanism of Action | HDM2 Ubiquitin Ligase Inhibitor | [2][3] |

The Role of Src Family Kinases in Cellular Signaling

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that are pivotal in regulating a wide array of cellular processes. This family includes members such as Src, Fyn, Lyn, and Yes. SFKs are involved in signal transduction pathways that control cell proliferation, survival, migration, and angiogenesis. Dysregulation and overactivation of SFKs are frequently observed in various human cancers, making them attractive targets for cancer therapy[4]. The activity of SFKs is tightly regulated by phosphorylation and dephosphorylation events, as well as by protein-protein interactions[1][5][6][7].

This compound's Mechanism of Action: Inhibition of HDM2 E3 Ligase Activity

The primary mechanism of action of this compound is the inhibition of the E3 ubiquitin ligase function of HDM2. This action disrupts the degradation of p53, a critical tumor suppressor.

The HDM2-p53 Signaling Pathway

Under normal cellular conditions, p53 levels are kept low through continuous ubiquitination by HDM2, which targets p53 for degradation by the proteasome. In response to cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, leading to p53 accumulation and activation. Activated p53 then transcriptionally regulates genes involved in cell cycle arrest, apoptosis, and DNA repair.

Crosstalk Between the HDM2-p53 Pathway and Src Family Kinases

While this compound does not directly target SFKs, the pathway it modulates has significant crosstalk with SFK signaling.

Regulation of Src Family Kinases by the Ubiquitin-Proteasome System

Activated forms of Src family kinases can be targeted for degradation through the ubiquitin-proteasome pathway[1][2][5][6][7]. This provides a mechanism for downregulating Src signaling. E3 ligases, such as E6AP, have been shown to mediate the ubiquitination of activated SFKs, like Blk[1][5]. By modulating the ubiquitin-proteasome system, compounds like this compound could potentially have indirect effects on the turnover and activity levels of SFKs.

Modulation of the p53 Pathway by Src

Src kinase can phosphorylate and modulate the activity of proteins involved in the p53 pathway. For instance, Src can phosphorylate Homeodomain-interacting protein kinase 2 (HIPK2), a kinase that activates p53 by phosphorylating it at Serine 46. Src-mediated phosphorylation of HIPK2 leads to its cytoplasmic relocalization, thereby preventing it from activating nuclear p53 and suppressing the apoptotic p53 pathway.

Experimental Protocols

HDM2 E3 Ligase Activity Assay

This assay is designed to measure the E3 ligase activity of HDM2 and assess the inhibitory effect of compounds like this compound.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).

-

Component Addition: In a microcentrifuge tube or 96-well plate, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), biotinylated-ubiquitin, ATP, recombinant HDM2, and the substrate (e.g., p53).

-

Inhibitor Treatment: Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection: Analyze the ubiquitination of p53 by Western blotting using an anti-p53 antibody or by detecting the biotinylated-ubiquitin signal with streptavidin-HRP. A decrease in the ubiquitinated p53 bands in the presence of this compound indicates inhibition of HDM2 activity[8].

Western Blot Analysis for p53 Activation and Src Phosphorylation

This protocol is used to detect changes in protein levels and phosphorylation status upon treatment with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with wild-type p53) and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Use antibodies against total p53, p21, total Src, and phospho-Src (e.g., Tyr416 for activation).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[9][10][11][12][13][14][15].

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells[16].

Quantitative Data

While specific IC₅₀ values for this compound against Src family kinases are not available due to its primary target being HDM2, data on its effect on cell viability in cancer cell lines are relevant.

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Type | Reference |

| RPE | Retinal Pigment Epithelium | ~3 | Cell Growth | [17] |

| SJSA-1 | Osteosarcoma | 0.24 | Cell Growth | [18] |

| RS4;11 | Acute Leukemia | 0.12 | Cell Growth | [18] |

Note: The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and reflect the downstream consequences of p53 activation.

Conclusion

This compound is a valuable research tool for studying the HDM2-p53 signaling axis. Its primary mechanism of action is the inhibition of HDM2 E3 ligase activity, leading to p53-dependent anti-tumor effects. While not a direct inhibitor of Src family kinases, the intricate crosstalk between the ubiquitin-proteasome system, p53 signaling, and SFK regulation suggests that this compound could have indirect effects on SFK-mediated pathways. Further research is warranted to explore these potential indirect interactions and their therapeutic implications. This guide provides a foundational understanding of this compound's established mechanism and its potential connections to the broader landscape of cancer cell signaling, including the important role of Src family kinases.

References

- 1. pnas.org [pnas.org]

- 2. Ubiquitin-mediated degradation of active Src tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Regulation of SRC family kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Ubiquitin-mediated degradation of active Src tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ubiquitin-dependent degradation of active Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative assays of Mdm2 ubiquitin ligase activity and other ubiquitin-utilizing enzymes for inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detecting p53 isoforms at protein level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. cdn.usbio.net [cdn.usbio.net]

- 18. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HLI98C in Cell Culture

Initial Search and Findings

Extensive searches for a specific cell culture protocol or cell line designated "HLI98C" have not yielded any direct results. This suggests that "this compound" may be a novel, proprietary, or internal designation not yet widely documented in public databases or scientific literature. The search did, however, provide a wealth of general and specific protocols for various aspects of cell culture that can be adapted once the identity and characteristics of the this compound cell line are known.

This document provides a structured framework of application notes and protocols that can be readily populated with specific details upon clarification of the this compound cell line. The protocols outlined below are based on established techniques for mammalian cell culture and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Table of Contents

-

General Cell Culture Procedures

-

Thawing of Cryopreserved Cells

-

Routine Cell Passaging

-

Cryopreservation of Cell Stocks

-

-

Transfection Protocols

-

Lipid-Based Transfection

-

Polymer-Based Transfection

-

-

Cell Proliferation and Viability Assays

-

MTT Assay

-

BrdU Assay

-

-

Signaling Pathway Analysis

-

General Workflow for Pathway Analysis

-

General Cell Culture Procedures

These protocols describe standard procedures for handling cultured cells.[1][2][3] It is crucial to maintain aseptic technique throughout all cell culture manipulations to prevent contamination.

Quantitative Data Summary: General Cell Culture

| Parameter | Recommendation |

| Thawing | |

| Water Bath Temperature | 37°C |

| Centrifugation Speed | 125 x g |

| Centrifugation Time | 5-10 minutes |

| Passaging | |

| Cell Density for Passaging | 70-90% confluency |

| Trypsin-EDTA Concentration | 0.05% - 0.25% |

| Incubation Temperature | 37°C |

| Cryopreservation | |

| Freezing Medium | Basal medium with 10-20% FBS and 5-10% DMSO |

| Cell Density | 1 x 10^6 to 5 x 10^6 cells/mL |

| Cooling Rate | -1°C/minute |

Experimental Protocols

-

Prepare a culture flask with the appropriate volume of pre-warmed complete growth medium.

-

Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

-

Decontaminate the outside of the vial with 70% ethanol.

-

Under sterile conditions, transfer the cell suspension from the vial to a centrifuge tube containing pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 125 x g for 5-10 minutes to pellet the cells.

-

Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to the prepared culture flask.

-

Incubate the flask at 37°C in a humidified incubator with 5% CO2.

-

Examine the cell monolayer under an inverted microscope to assess confluency.

-

Aseptically remove and discard the spent culture medium.

-

Rinse the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS).

-

Aspirate the PBS and add a minimal volume of pre-warmed trypsin-EDTA solution to cover the cell monolayer.

-

Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.

-

Neutralize the trypsin by adding complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension to a new culture flask containing pre-warmed complete growth medium.

-

Incubate the new flask at 37°C in a humidified incubator with 5% CO2.

-

Harvest cells that are in the logarithmic growth phase.

-

Centrifuge the cell suspension and resuspend the pellet in cold cryopreservation medium at the desired cell density.

-

Aliquot the cell suspension into sterile cryovials.

-

Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

-

Transfer the cryovials to a liquid nitrogen freezer for long-term storage.

Transfection Protocols

Transfection is the process of introducing nucleic acids into eukaryotic cells. The choice of transfection reagent and protocol depends on the cell type and the nucleic acid being delivered.[4][5][6][7][8]

Quantitative Data Summary: Transfection (6-well plate)

| Parameter | Lipid-Based (e.g., Lipofectamine) | Polymer-Based (e.g., PEI, PolyJet) |

| Cell Confluency at Transfection | 90-95% | 50-70% |

| DNA Amount | 2.5 µg | 1-2 µg |

| Transfection Reagent Volume | 5-10 µL | 3-6 µL |

| Complex Formation Time | 20 minutes | 10-30 minutes |

| Incubation Time with Cells | 4-6 hours (medium change optional) | 5 hours (medium change recommended) |

Experimental Protocols

-

One day before transfection, seed cells in a 6-well plate so they will be 90-95% confluent at the time of transfection.[6]

-

On the day of transfection, dilute the plasmid DNA in a serum-free medium.

-

In a separate tube, dilute the lipid-based transfection reagent in a serum-free medium and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and the diluted transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.[6]

-

Add the DNA-lipid complexes dropwise to each well containing cells and fresh culture medium.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression.

-

Seed cells to be 50-70% confluent on the day of transfection.[4]

-

Prepare the transfection complex by diluting the plasmid DNA and the polymer-based reagent in a serum-free medium.

-

Incubate at room temperature for 10-30 minutes to allow for complex formation.[4]

-

Add the transfection complex to the cells in fresh medium.

-

Incubate for 5 hours under standard culture conditions.[4]

-

Aspirate the transfection medium and replace it with fresh, complete growth medium.

-

Observe for transfection efficiency after 24-48 hours.

Workflow for Transfection Optimization

Caption: A logical workflow for optimizing transfection conditions.

Cell Proliferation and Viability Assays

These assays are used to assess the rate of cell growth and the overall health of the cell population.[9][10][11][12]

Quantitative Data Summary: Proliferation and Viability Assays

| Parameter | MTT Assay | BrdU Assay |

| Principle | Metabolic activity (reduction of tetrazolium salt) | DNA synthesis (incorporation of BrdU) |

| Detection | Spectrophotometry (absorbance) | ELISA, Flow Cytometry, or Microscopy (fluorescence or colorimetric) |

| Incubation with Reagent | 1-4 hours | 2-24 hours |

| Endpoint | Colorimetric change | Antibody-based detection |

Experimental Protocols

-

Plate cells in a 96-well plate and culture them with the compounds to be tested for the desired period.

-

Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 1-4 hours at 37°C.[12]

-

Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Label the cells by adding BrdU to the culture medium and incubate for 2-24 hours.

-

Fix and permeabilize the cells.

-

Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

Add the enzyme substrate and measure the colorimetric or fluorescent signal.

Workflow for Cell Viability Assay

Caption: A general experimental workflow for assessing cell viability.

Signaling Pathway Analysis

Understanding the signaling pathways active in a cell line is crucial for mechanistic studies and drug development.

General Workflow for Signaling Pathway Analysis

Caption: A workflow for investigating cellular signaling pathways.

Note: The specific proteins to be analyzed by Western blot would depend on the signaling pathways of interest for the this compound cell line. Common pathways investigated in cancer and other diseases include the MAPK/ERK, PI3K/Akt/mTOR, and NF-κB pathways.[13][14]

Upon obtaining specific information regarding the "this compound" cell line, including its origin, cell type, and any known characteristics, these general protocols can be tailored to provide a highly specific and detailed set of application notes.

References

- 1. horizondiscovery.com [horizondiscovery.com]

- 2. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Guidelines for the use of cell lines in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tailoring transfection for cardiomyocyte cell lines: balancing efficiency and toxicity in lipid versus polymer-based transfection methods in H9c2 and HL-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. addgene.org [addgene.org]

- 6. genscript.com [genscript.com]

- 7. youtube.com [youtube.com]

- 8. Immortalized Cell Line Culture | Janelia Research Campus [janelia.org]

- 9. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 11. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Signaling Pathways Leading to mTOR Activation Downstream Cytokine Receptors in Lymphocytes in Health and Disease | MDPI [mdpi.com]

- 14. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Using HLI98C for Western Blot Analysis of c-Cbl Activity

Introduction

HLI98C is a small molecule inhibitor of the E3 ubiquitin ligase c-Cbl. The Casitas B-lineage lymphoma (Cbl) family of proteins, including c-Cbl and Cbl-b, are crucial negative regulators of signal transduction.[1][2] They function by targeting activated receptor tyrosine kinases (RTKs) and other signaling proteins for ubiquitination.[1][3] This covalent attachment of ubiquitin marks the target protein for degradation by the proteasome, thereby attenuating the signaling cascade.[3]

c-Cbl contains a tyrosine kinase binding (TKB) domain that recognizes phosphorylated tyrosines on activated receptors and a RING finger domain that recruits ubiquitin-conjugating enzymes (E2) to catalyze the ubiquitination process.[1] By inhibiting the E3 ligase activity of c-Cbl, this compound prevents the ubiquitination and subsequent degradation of its substrates. This leads to the accumulation of the target protein and prolonged downstream signaling.

Western blotting is an indispensable technique to study the effects of this compound.[4] Specifically, an immunoprecipitation-Western blot (IP-WB) assay can be used to assess the ubiquitination status of a specific c-Cbl substrate, such as the Epidermal Growth Factor Receptor (EGFR).[5][6] In this application, cells are treated with a stimulus (e.g., EGF) to induce receptor activation and subsequent c-Cbl-mediated ubiquitination. By comparing samples treated with this compound to vehicle-treated controls, researchers can quantify the inhibitor's ability to block this process. A successful experiment will show a decrease in the high-molecular-weight smear, characteristic of polyubiquitination, on the target protein in this compound-treated samples.

Signaling Pathway: c-Cbl Mediated EGFR Ubiquitination

The diagram below illustrates the signaling pathway leading to the ubiquitination and degradation of EGFR, a key substrate of c-Cbl, and the mechanism of action for the inhibitor this compound. Upon binding of EGF, EGFR dimerizes and autophosphorylates, creating docking sites for the c-Cbl E3 ligase. c-Cbl then mediates the attachment of ubiquitin chains to EGFR, targeting it for proteasomal degradation. This compound inhibits the E3 ligase activity of c-Cbl, preventing EGFR ubiquitination and degradation, which results in sustained receptor signaling.

Experimental Protocol: Assessing this compound Activity via IP-Western Blot

This protocol details the steps to measure the effect of this compound on the ubiquitination of a target protein (e.g., EGFR) in cultured cells.

I. Materials and Reagents

-

Cell Line: A cell line expressing the target of interest (e.g., A431 or HeLa for EGFR).

-

Culture Medium: As recommended for the chosen cell line.

-

This compound: Stock solution prepared in DMSO.

-

Ligand/Stimulus: (e.g., human Epidermal Growth Factor, EGF).

-

Proteasome Inhibitor: MG132 (optional, but recommended as a positive control for ubiquitination).

-

Buffers:

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

RIPA Lysis Buffer (or other denaturing lysis buffer) supplemented with protease and phosphatase inhibitors, and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes.[7]

-

-

Antibodies:

-

Primary antibody for immunoprecipitation (e.g., anti-EGFR antibody).

-

Primary antibodies for Western blotting (e.g., anti-ubiquitin and anti-EGFR).

-

Secondary HRP-conjugated antibody.

-

-

Reagents for IP and WB: Protein A/G agarose beads, SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), ECL substrate.

II. Cell Culture and Treatment

-

Seed cells in appropriate culture dishes (e.g., 10 cm dishes) and grow until they reach 80-90% confluency.

-

Serum-starve the cells for 4-6 hours or overnight, if required, to reduce basal receptor activity.

-

Pre-treat the cells with this compound at various concentrations (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours. The optimal concentration and time should be determined empirically.

-

(Optional) Treat a control plate with MG132 (e.g., 10-20 µM) for 4-6 hours prior to lysis to cause accumulation of ubiquitinated proteins.

-

Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF) for a short period (e.g., 5-15 minutes) to induce ubiquitination. An unstimulated control should be included.

III. Cell Lysis

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.[4]

-

Add ice-cold lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).[8]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

-

Transfer the supernatant to a new tube. This is the total cell lysate. Determine the protein concentration using a standard protein assay (e.g., BCA).

IV. Immunoprecipitation (IP)

-

Normalize the protein concentration for all samples with lysis buffer. Take an equal amount of protein (e.g., 500-1000 µg) for each IP.

-

Save a small aliquot (e.g., 20-30 µg) of each sample for Western blot analysis of the input lysate.

-

Add the primary antibody for the target protein to the remaining lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).

-

Wash the beads 3-5 times with ice-cold lysis buffer or a high-salt wash buffer to remove non-specific binding.[7]

-

After the final wash, aspirate the supernatant completely.

V. SDS-PAGE and Western Blotting

-

Resuspend the beads in 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the proteins.[4]

-

Centrifuge the samples and load the supernatant onto an SDS-PAGE gel. Also, load the saved input samples.

-

Perform electrophoresis to separate the proteins by size. For large ubiquitinated proteins, a low-percentage or gradient gel may provide better resolution.[10]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[2]

-

Incubate the membrane with the primary antibody for detection (e.g., anti-ubiquitin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

(Optional) The membrane can be stripped and re-probed with an antibody against the total target protein (e.g., anti-EGFR) to confirm equal immunoprecipitation across all samples.

Experimental Workflow Diagram

This diagram outlines the key steps of the immunoprecipitation and Western blot protocol to assess the efficacy of this compound.

Data Presentation

Quantitative data from Western blot experiments should be systematically organized to allow for clear interpretation and comparison between experimental conditions. Densitometry analysis of the ubiquitination signal is recommended.

Table 1: Experimental Parameters for this compound Dose-Response This table should be used to design and record the parameters for a dose-response experiment to determine the optimal concentration of this compound.

| Parameter | Description |

| Cell Line | e.g., A431 Human epidermoid carcinoma |

| Target Protein | e.g., Epidermal Growth Factor Receptor (EGFR) |

| Ligand Stimulation | e.g., EGF, 100 ng/mL for 10 minutes |

| Vehicle Control | 0.1% DMSO |

| This compound Concentrations | 0 µM (Vehicle), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM |

| Pre-incubation Time | 2 hours |

| Positive Control | MG132, 20 µM for 6 hours |

| Total Protein for IP | 1 mg per sample |

Table 2: Example Quantitative Data Summary from Densitometry This table provides a template for summarizing the quantitative results obtained from the Western blot analysis. The ubiquitination signal should be normalized to the amount of immunoprecipitated target protein.

| Treatment Condition | Ubiquitination Signal (Arbitrary Units) | Normalized Ubiquitination (Ub Signal / Total Target Signal) | % Inhibition vs. Stimulated Control |

| Unstimulated | 150 | 0.10 | - |

| EGF + Vehicle | 1500 | 1.00 | 0% |

| EGF + 1 µM this compound | 1200 | 0.80 | 20% |

| EGF + 5 µM this compound | 750 | 0.50 | 50% |

| EGF + 10 µM this compound | 450 | 0.30 | 70% |

| EGF + 25 µM this compound | 225 | 0.15 | 85% |

| EGF + MG132 | 2250 | 1.50 | -150% |

References

- 1. The N terminus of Cbl-c regulates ubiquitin ligase activity by modulating affinity for the ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. EGF receptor ubiquitination is not necessary for its internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sample preparation for western blot | Abcam [abcam.com]

- 5. Threshold-controlled ubiquitination of the EGFR directs receptor fate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Linear Ubiquitination Mediates EGFR-Induced NF-κB Pathway and Tumor Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for Preclinical Evaluation of Novel c-MYC Inhibitors

Topic: Determination of Efficacious Dosage of a Novel c-MYC Inhibitor (Exemplified as HLI98C) in Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific information for a compound designated "this compound" is publicly available. The following application notes and protocols are based on established methodologies for the preclinical evaluation of novel c-MYC inhibitors and are intended to serve as a comprehensive guide. Researchers must adapt these protocols based on the specific physicochemical properties and in vitro data of their compound of interest.

Introduction

The c-MYC oncogene is a critical driver in a majority of human cancers, making it a highly attractive therapeutic target.[1][2] Developing small molecule inhibitors of c-MYC is a significant area of cancer research.[2][3] The transition from a promising in vitro compound to a potential in vivo therapeutic requires rigorous preclinical evaluation in animal models. A crucial step in this process is the determination of a safe and effective dosage.

These application notes provide a framework for establishing the in vivo dosage of a novel c-MYC inhibitor, using "this compound" as a placeholder. The protocols outlined below cover dose-range finding (DRF) studies and subsequent efficacy evaluation in xenograft models.

General Considerations for In Vivo Dosing

Prior to initiating animal studies, several factors must be considered:

-